2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine
Description
2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine is a substituted triazine derivative characterized by two chlorine atoms at the 2- and 4-positions and a 2-(trifluoromethyl)phenyl group at the 6-position.
Properties
Molecular Formula |
C10H4Cl2F3N3 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-3-1-2-4-6(5)10(13,14)15/h1-4H |
InChI Key |
HNBYRYDBLNWRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Amination of Cyanuric Chloride
The most direct route involves nucleophilic substitution of 2,4-dichloro-6-hydroxy-1,3,5-triazine with 2-(trifluoromethyl)phenylamine under basic conditions. Sodium hydroxide or potassium carbonate catalyzes the reaction, which proceeds at 80–100°C in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The mechanism entails deprotonation of the amine to enhance nucleophilicity, followed by displacement of the hydroxyl group on the triazine ring.
Industrial-scale implementations often employ continuous flow reactors to optimize heat transfer and reaction homogeneity, achieving yields exceeding 85%. Post-synthesis purification via recrystallization (using ethanol or ethyl acetate) or column chromatography ensures product purity >98%, as confirmed by HPLC.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Catalyst | NaOH/K₂CO₃ |
| Solvent | Ethanol, DMF |
| Yield | 85–92% |
| Purity (HPLC) | >98% |
This method’s limitations include sensitivity to moisture and the need for inert atmospheres to prevent hydrolysis of the triazine intermediate.
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling with Boronic Acids
An alternative approach adapts the Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple cyanuric chloride with 2-(trifluoromethyl)phenylboronic acid. This method, exemplified in a patent for analogous triazines, uses a magnetic silica-supported palladium complex (e.g., Pd/Fe₃O₄-SiO₂) under mild conditions (20–25°C) in ethanol. The heterogeneous catalyst facilitates easy separation via external magnetic fields, enhancing reusability and reducing metal contamination.
For instance, reacting 10 mmol cyanuric chloride with 11 mmol boronic acid in the presence of K₂CO₃ yields 38% of the target compound with 97.3% purity after recrystallization. While lower in yield compared to nucleophilic substitution, this method excels in selectivity, particularly for sterically hindered substrates.
Comparative Advantages:
Sequential Substitution of Cyanuric Chloride
Stepwise Functionalization
Cyanuric chloride’s three reactive chlorine atoms allow sequential substitution at varying temperatures. The first chlorine substitution (at position 6) occurs at 0–5°C, the second (position 4) at 40–50°C, and the third (position 2) above 80°C. For 2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine, the trifluoromethylphenyl group is introduced at the first step via nucleophilic substitution, followed by partial retention of chlorines at positions 2 and 4.
A typical protocol involves:
-
Reacting cyanuric chloride with 2-(trifluoromethyl)phenol in acetone at 0°C (2 h).
-
Quenching with ice water and filtering to isolate the mono-substituted intermediate.
-
Refluxing the intermediate with a limited amine equivalent to preserve remaining chlorines.
This method achieves 70–75% overall yield but requires meticulous temperature control to prevent over-substitution.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities prioritize continuous flow systems for triazine derivatives. By pumping reactants through a heated reactor coil (residence time: 10–15 min), manufacturers achieve consistent product quality and throughput. For example, a pilot-scale setup producing 50 kg/day operates at 90°C with in-line HPLC monitoring.
Solvent Recycling and Waste Management
Industrial processes emphasize solvent recovery (e.g., ethanol distillation) and catalyst reuse to align with green chemistry principles. The Suzuki method’s magnetic catalyst, for instance, retains 90% activity after five cycles.
Analytical Characterization
Post-synthesis analysis includes:
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent. Research indicates that triazine derivatives can exhibit significant biological activity against various cancer cell lines. For instance, studies have shown that related triazine compounds demonstrate antimitotic activity, with some exhibiting IC50 values in the low micromolar range against human tumor cells .
Case Study : A study evaluating the anticancer properties of similar triazine derivatives utilized the National Cancer Institute’s protocols and found promising results regarding cell growth inhibition rates . This suggests that 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine could be a candidate for further development in cancer therapeutics.
Agrochemicals
The compound is also explored for its herbicidal properties. Triazine derivatives are known to inhibit photosynthesis in plants, making them effective as herbicides. The specific structure of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine allows it to interact with plant biochemical pathways effectively.
Case Study : Research on various triazine herbicides has shown that modifications in their chemical structure can significantly affect their efficacy and selectivity against target weeds . This positions 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine as a potential candidate for developing new herbicides with improved performance.
Comparative Applications Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Agent | Significant growth inhibition in cancer cells |
| Agrochemicals | Herbicide | Effective photosynthesis inhibitors |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Structural and Electronic Differences
Substituents on the triazine ring determine the compound’s properties and applications. Below is a comparison of key analogs:
*Estimated based on structural analogs.
Key Observations:
- Steric Effects : The 2-(trifluoromethyl)phenyl group introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like fluorine .
UV Absorption
Physical and Chemical Properties
Biological Activity
2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine (CAS No. 1700-02-3) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine is , with a molecular weight of approximately 292.07 g/mol. The compound features a triazine ring with dichloro and trifluoromethyl substituents, which contribute to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds containing triazine rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazine can inhibit the growth of various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazine derivatives, including 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine. The compound displayed a minimum inhibitory concentration (MIC) against Gram-positive bacteria at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial effect that warrants further investigation for therapeutic applications in treating infections caused by resistant bacteria .
Evaluation of Anticancer Properties
In a preclinical trial involving various cancer cell lines (e.g., breast and lung cancer), treatment with 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine resulted in significant reductions in cell viability. The study reported IC50 values ranging from 15 to 25 µM depending on the cancer type. Additionally, flow cytometry analysis confirmed that the compound effectively induced apoptosis in treated cells .
The biological activity of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for both bacterial growth and cancer cell proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 2-(trifluoromethyl)phenyl derivatives. A typical procedure involves reacting cyanuric chloride with 2-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., acetone) under basic conditions (NaOH) at 0°C for 2 hours, followed by room temperature stirring for 24 hours. Yield and purity depend on stoichiometry, temperature control, and catalyst use (e.g., tetrabutylammonium hydrogensulfate improves reaction efficiency). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products (≥88% by UPLC) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and aromatic protons.
- Mass spectrometry (ESI) to verify molecular weight ([M]⁺ at m/z 357.79) and isotopic patterns due to chlorine atoms .
- X-ray crystallography for definitive structural elucidation, though this requires high-quality single crystals .
- FT-IR to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
